Trimethylthiourea
Overview
Description
Trimethylthiourea is an organosulfur compound with the chemical formula C₄H₁₀N₂S and a molecular weight of 118.2 g/mol . It is a derivative of thiourea, where three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various industrial processes and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylthiourea can be synthesized through the reaction of methylamine with carbon disulfide, followed by methylation. The general reaction involves the following steps:
Formation of Methylamine Dithiocarbamate: Methylamine reacts with carbon disulfide to form methylamine dithiocarbamate.
Methylation: The methylamine dithiocarbamate is then methylated using methyl iodide to produce this compound.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions: Trimethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Trimethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of isothiouronium compounds.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is used in the vulcanization of rubber and as a stabilizer in the production of certain polymers
Mechanism of Action
The mechanism of action of trimethylthiourea involves its interaction with various molecular targets:
Comparison with Similar Compounds
Thiourea: Similar structure but lacks the methyl groups.
Dimethylthiourea: Contains two methyl groups instead of three.
Tetramethylthiourea: Contains four methyl groups.
Uniqueness: Trimethylthiourea is unique due to its specific methylation pattern, which imparts distinct chemical properties and reactivity compared to other thiourea derivatives. This makes it particularly useful in certain industrial and research applications .
Properties
IUPAC Name |
1,1,3-trimethylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S/c1-5-4(7)6(2)3/h1-3H3,(H,5,7) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
JAEZSIYNWDWMMN-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N(C)C | |
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Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2S | |
Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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DSSTOX Substance ID |
DTXSID6021404 | |
Record name | 1,1,3-Trimethyl-2-thiourea | |
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Molecular Weight |
118.20 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Prisms (from benzene or ligroin) or off-white powder. (NTP, 1992), Dry Powder, Solid; [HSDB] Off-white crystals; [Maybridge MSDS] | |
Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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Record name | Thiourea, N,N,N'-trimethyl- | |
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Solubility |
0.1 to 1.0 mg/mL at 68 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN BENZENE, CHLOROFORM | |
Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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Record name | TRIMETHYLTHIOUREA | |
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Vapor Pressure |
3.0 [mmHg] | |
Record name | Trimethylthiourea | |
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Color/Form |
PRISMS FROM LIQUID BENZENE | |
CAS No. |
2489-77-2 | |
Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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Record name | TRIMETHYLTHIOUREA | |
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Record name | 1,1,3-Trimethyl-2-thiourea | |
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Record name | TRIMETHYLTHIOUREA | |
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Melting Point |
189 to 190 °F (NTP, 1992), 87-88 °C | |
Record name | 1,1,3-TRIMETHYL-2-THIOUREA | |
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Record name | TRIMETHYLTHIOUREA | |
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Precursor scoring | Relevance Heuristic |
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